molecular formula C12H9N3OS B8454432 2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole

2-Amino-4-(2-furyl)-5-(4-pyridyl)thiazole

Cat. No. B8454432
M. Wt: 243.29 g/mol
InChI Key: WRNWGFFXJPMTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889718B2

Procedure details

2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide (7.59 g, 21.9 mmol) was suspended in ethanol (110 mL), and triethylamine (3.35 mL, 24.1 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Thiourea (1.83 g, 24.1 mmol) was added to the reaction mixture, followed by stirring under heating and reflux for 30 minutes. The reaction mixture was allowed to cool down to room temperature, and then a saturated aqueous solution of sodium hydrogencarbonate was added thereto, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (chloroform:methanol=10:1) to afford the entitled Compound a (5.10 g, 96%) as pale yellow crystals.
Name
2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br.Br[CH:3]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[C:4]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)=O.C(N(CC)CC)C.[NH2:24][C:25]([NH2:27])=[S:26].C(=O)([O-])O.[Na+]>C(O)C>[NH2:27][C:25]1[S:26][C:3]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[C:4]([C:6]2[O:7][CH:8]=[CH:9][CH:10]=2)[N:24]=1 |f:0.1,4.5|

Inputs

Step One
Name
2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide
Quantity
7.59 g
Type
reactant
Smiles
Br.BrC(C(=O)C=1OC=CC1)C1=CC=NC=C1
Step Two
Name
Quantity
3.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (chloroform:methanol=10:1)
CUSTOM
Type
CUSTOM
Details
to afford the entitled Compound a (5.10 g, 96%) as pale yellow crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1SC(=C(N1)C=1OC=CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.